molecular formula C15H17N7O B10968094 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10968094
M. Wt: 311.34 g/mol
InChI Key: RCWMEVKLMJLTPG-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a complex organic compound that features both pyrazole and tetrazole moieties. These heterocyclic structures are known for their diverse chemical and biological properties, making this compound of significant interest in various fields of scientific research.

Properties

Molecular Formula

C15H17N7O

Molecular Weight

311.34 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C15H17N7O/c1-2-21-10-12(9-17-21)8-16-14(23)11-22-19-15(18-20-22)13-6-4-3-5-7-13/h3-7,9-10H,2,8,11H2,1H3,(H,16,23)

InChI Key

RCWMEVKLMJLTPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. The process often includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Formation of the Tetrazole Ring: This involves the cyclization of nitriles with azides in the presence of a catalyst such as zinc chloride.

    Coupling of Pyrazole and Tetrazole Moieties: The final step involves the coupling of the pyrazole and tetrazole intermediates through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE
  • N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE

Uniqueness

N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is unique due to its specific combination of pyrazole and tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

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